3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one
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Overview
Description
3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone core substituted with a bromo and fluoro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to form the pyridazinone ring. One common method involves the cyclization of 3-bromo-4-fluorophenylhydrazine with a diketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction can modify the functional groups on the pyridazinone ring.
Scientific Research Applications
3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and other therapeutic targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenol
- (3-Bromo-4-fluorophenyl)boronic acid
- 3-Bromo-4-fluoroacetophenone
Uniqueness
3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyridazinone core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
The compound 3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one is a pyridazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a brominated and fluorinated phenyl group. Its chemical structure can be represented as follows:
This compound's unique substitutions contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Anticancer Activity
Research indicates that pyridazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit various kinases involved in cancer progression, such as BCR-ABL and VEGFR2, which are critical targets in leukemia and solid tumors respectively .
Table 1: Kinase Inhibition Potency
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This compound | BCR-ABL | 0.36 |
VEGFR2 | 0.45 | |
CDK2 | 0.36 | |
CDK9 | 1.8 |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, showcasing its potential as an antibacterial agent. The presence of halogen substituents is believed to enhance its bioactivity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
The biological activity of this compound is primarily attributed to its ability to inhibit kinase activity and disrupt cellular signaling pathways associated with tumor growth and bacterial proliferation. The compound's interactions with ATP-binding sites of kinases lead to reduced phosphorylation of target proteins, thereby impeding cancer cell proliferation .
Case Study 1: Anticancer Efficacy in Leukemia Models
In a preclinical study involving human leukemia cell lines, the administration of this compound resulted in significant apoptosis induction, with a marked decrease in cell viability observed at concentrations as low as 0.5 µM. The study concluded that the compound could serve as a promising candidate for further development into an anticancer therapeutic .
Case Study 2: Antibacterial Activity Against Resistant Strains
Another investigation focused on the antibacterial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains .
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKICOKOAMOPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62902-75-4 |
Source
|
Record name | 6-(3-bromo-4-fluorophenyl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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